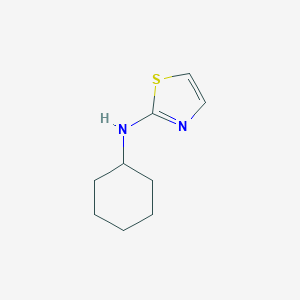

N-cyclohexyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDXDDHWWVQGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357066 | |

| Record name | Cyclohexyl-thiazol-2-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-45-5 | |

| Record name | Cyclohexyl-thiazol-2-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-cyclohexyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the core basic properties of N-cyclohexyl-1,3-thiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, and understanding the physicochemical characteristics of its derivatives is paramount for rational drug design and development.[1][2][3] This document delves into the structural features that govern the basicity of N-cyclohexyl-1,3-thiazol-2-amine, its predicted pKa, solubility profiles, and relevant spectroscopic signatures. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the synthesis of a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a pharmacophore. The nitrogen atoms within the thiazole ring and the exocyclic amino group provide crucial sites for molecular interactions, and their basicity plays a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. N-cyclohexyl-1,3-thiazol-2-amine, with its lipophilic cyclohexyl substituent, represents a key derivative for exploring structure-activity relationships (SAR) in various therapeutic areas. A thorough understanding of its fundamental basic properties is therefore essential for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

Physicochemical Properties

Chemical Structure and Basicity

The basicity of N-cyclohexyl-1,3-thiazol-2-amine is a composite of the contributions from the endocyclic nitrogen atom of the thiazole ring and the exocyclic amino group. The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the aromatic thiazole ring, which influences its availability for protonation. The electron-withdrawing nature of the thiazole ring tends to decrease the basicity of the exocyclic amino group compared to a simple aliphatic amine. Conversely, the endocyclic nitrogen atom's lone pair is generally more available for protonation. The cyclohexyl group, being an electron-donating alkyl group, slightly increases the electron density on the exocyclic nitrogen, thereby modulating its basicity.

Predicted pKa Value

Computational prediction using software such as ACD/Labs Percepta provides a more quantitative estimate.

| Compound | Predicted pKa (ACD/Labs) | Comments |

| N-cyclohexyl-1,3-thiazol-2-amine | 5.8 ± 0.4 | Prediction based on a large database of experimental values. |

This predicted pKa suggests that at physiological pH (7.4), N-cyclohexyl-1,3-thiazol-2-amine will exist predominantly in its neutral, unprotonated form. This has significant implications for its ability to cross biological membranes.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. The presence of the lipophilic cyclohexyl group in N-cyclohexyl-1,3-thiazol-2-amine suggests limited aqueous solubility. Conversely, it is expected to be soluble in various organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule has a significant nonpolar character due to the cyclohexyl ring. |

| 5% HCl (aq) | Soluble | As a base, it will be protonated in acidic solution to form a more soluble salt.[5] |

| 5% NaOH (aq) | Insoluble | The compound is not expected to deprotonate in a basic solution.[5] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Dichloromethane | Soluble | Polar aprotic solvent. |

| Diethyl Ether | Soluble | Nonpolar solvent. |

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Hantzsch Thiazole Synthesis

A robust and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][6][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of N-cyclohexyl-1,3-thiazol-2-amine, N-cyclohexylthiourea would be reacted with a suitable α-haloacetaldehyde or a synthetic equivalent.

Spectroscopic Data (Predicted and Comparative)

¹H NMR (Predicted):

-

Cyclohexyl Protons: A series of multiplets in the range of δ 1.0-2.2 ppm.

-

CH-N Proton (Cyclohexyl): A multiplet around δ 3.3-3.6 ppm.

-

Thiazole Protons: Two doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Cyclohexyl Carbons: Resonances in the aliphatic region, approximately δ 24-55 ppm.

-

Thiazole C2 (attached to N): A downfield signal around δ 160-170 ppm.

-

Other Thiazole Carbons: Resonances in the aromatic region, typically δ 100-140 ppm.

Experimental Protocols

Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

Materials:

-

N-Cyclohexylthiourea

-

2-Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-cyclohexylthiourea (1 equivalent) in ethanol, add 2-chloroacetaldehyde (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of a solution of the amine with a standardized acid solution, monitoring the pH at each addition of the titrant. The pKa is determined from the half-equivalence point of the titration curve.[10][11]

Procedure:

-

Prepare a 0.01 M solution of N-cyclohexyl-1,3-thiazol-2-amine in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the amine solution in a beaker with a magnetic stirrer.

-

Titrate the solution with a standardized 0.01 M HCl solution, adding the titrant in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the point where half of the amine has been neutralized.

Determination of Aqueous Solubility by the Shake-Flask Method

Principle: This is the gold standard method for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent over a period of time and then measuring the concentration of the dissolved compound in the supernatant.[12][13][14]

Procedure:

-

Add an excess amount of solid N-cyclohexyl-1,3-thiazol-2-amine to a vial containing a known volume of water (or buffer of a specific pH).

-

Seal the vial and shake it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Context and Potential Applications

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities. The introduction of a cyclohexyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with hydrophobic binding pockets of biological targets. N-substituted 2-aminothiazoles have been investigated as, among others:

-

Anticancer agents: By targeting various kinases and other proteins involved in cell cycle regulation.[15]

-

Antimicrobial agents: Showing activity against a range of bacteria and fungi.

-

Anti-inflammatory agents: Through the inhibition of enzymes such as cyclooxygenases.

The basic properties of N-cyclohexyl-1,3-thiazol-2-amine are critical for these potential applications. The pKa determines the charge state of the molecule at physiological pH, which in turn influences its ability to interact with target proteins and its overall pharmacokinetic profile.

Conclusion

This technical guide has provided a detailed examination of the core basic properties of N-cyclohexyl-1,3-thiazol-2-amine. While experimental data for this specific molecule is limited, a comprehensive understanding of its physicochemical characteristics has been built through comparative analysis of related structures, computational predictions, and established chemical principles. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this and similar 2-aminothiazole derivatives. A thorough grasp of the concepts and methodologies presented herein is crucial for any researcher or scientist working on the development of novel therapeutics based on this versatile scaffold.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

PubMed Central. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Available from: [Link]

-

National Institutes of Health. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Available from: [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Available from: [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Available from: [Link]

-

PubMed Central. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Available from: [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

PubMed. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Available from: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

-

PubMed Central. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

ResearchGate. (PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

-

Scribd. Shake Flask Method | PDF | Science & Mathematics. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

-

The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Available from: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

- 15. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-1,3-thiazol-2-amine from Thiourea

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold." This structural motif is present in a multitude of clinically approved pharmaceuticals, including sulfathiazole (an antimicrobial) and dasatinib (a kinase inhibitor for cancer therapy). Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and serve as a rigid core for the spatial presentation of diverse functional groups. The derivatization of the 2-amino position, in particular, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides a detailed, in-depth exploration of the synthesis of a specific derivative, N-cyclohexyl-1,3-thiazol-2-amine, offering a comprehensive protocol for researchers and professionals in the field. The 2-aminothiazole framework is a key component in compounds exhibiting a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2]

Strategic Overview of the Synthetic Pathway

The synthesis of N-cyclohexyl-1,3-thiazol-2-amine from the basic starting material, thiourea, is most effectively approached as a two-stage process. This strategy ensures a controlled and efficient synthesis with high yields and purity of the final product.

The overall synthetic strategy is as follows:

-

Stage 1: Synthesis of the Key Intermediate, N-cyclohexylthiourea. This initial step involves the introduction of the cyclohexyl moiety onto the thiourea backbone. This is achieved through the synthesis of cyclohexyl isothiocyanate from cyclohexylamine, followed by a reaction with ammonia.

-

Stage 2: Hantzsch Thiazole Synthesis. The N-cyclohexylthiourea synthesized in the first stage is then reacted with a suitable α-halocarbonyl compound, in this case, chloroacetaldehyde or a stable equivalent, to construct the desired thiazole ring. This classic cyclization reaction is a robust and widely utilized method for the formation of thiazole derivatives.[3][4]

This two-stage approach allows for the purification of the intermediate, N-cyclohexylthiourea, ensuring that the final cyclization step proceeds with a well-defined substrate, which is crucial for maximizing the yield and minimizing side products.

Figure 1: Overall synthetic workflow from thiourea to N-cyclohexyl-1,3-thiazol-2-amine.

Stage 1: Synthesis of N-cyclohexylthiourea

The synthesis of the N-cyclohexylthiourea intermediate is a critical first step that dictates the success of the overall synthesis. A common and effective method involves the preparation of cyclohexyl isothiocyanate, which is then reacted with ammonia.

Synthesis of Cyclohexyl Isothiocyanate

A reliable method for the preparation of isothiocyanates from primary amines involves the use of carbon disulfide. The amine is first converted to a dithiocarbamate salt, which is then treated with a desulfurizing agent.

Protocol for the Synthesis of Cyclohexyl Isothiocyanate:

-

Reagents and Materials:

-

Cyclohexylamine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Desulfurizing agent (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine (DMT))

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 N)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in dichloromethane.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equiv.) dropwise with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

-

In a separate flask, prepare a solution of the desulfurizing agent (e.g., DMT) in dichloromethane.

-

Slowly add the desulfurizing agent solution to the dithiocarbamate mixture at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 N HCl and then with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain pure cyclohexyl isothiocyanate.

-

| Reagent | Molar Ratio | Purpose |

| Cyclohexylamine | 1.0 | Starting material |

| Carbon Disulfide | 1.2 | Source of the thiocarbonyl group |

| Triethylamine | 1.1 | Base to facilitate dithiocarbamate formation |

| Desulfurizing Agent | 1.0 | Promotes elimination to form the isothiocyanate |

Synthesis of N-cyclohexylthiourea from Cyclohexyl Isothiocyanate

The reaction of an isothiocyanate with ammonia provides a straightforward route to the corresponding N-monosubstituted thiourea.

Protocol for the Synthesis of N-cyclohexylthiourea:

-

Reagents and Materials:

-

Cyclohexyl isothiocyanate

-

Aqueous ammonia (concentrated)

-

Ethanol

-

-

Step-by-Step Procedure:

-

In a suitable reaction vessel, dissolve cyclohexyl isothiocyanate (1.0 equiv.) in ethanol.

-

Add an excess of concentrated aqueous ammonia (e.g., 5-10 equiv.) to the solution.

-

Stir the mixture at room temperature. The reaction is typically exothermic.

-

Continue stirring for 1-2 hours or until TLC analysis indicates the complete consumption of the isothiocyanate.

-

The product, N-cyclohexylthiourea, will often precipitate from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain pure N-cyclohexylthiourea.

-

Stage 2: Hantzsch Thiazole Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring. In this stage, the N-cyclohexylthiourea prepared previously is condensed with an α-haloketone. For the synthesis of the unsubstituted thiazole ring at the 4- and 5-positions, chloroacetaldehyde is the required reagent. Due to the instability of free chloroacetaldehyde, a stable precursor such as chloroacetaldehyde dimethyl acetal is often used.

Protocol for the Synthesis of N-cyclohexyl-1,3-thiazol-2-amine:

-

Reagents and Materials:

-

N-cyclohexylthiourea

-

Chloroacetaldehyde dimethyl acetal

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate or sodium carbonate solution

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, suspend N-cyclohexylthiourea (1.0 equiv.) in a mixture of ethanol and water.

-

Add chloroacetaldehyde dimethyl acetal (1.1 equiv.) to the suspension.

-

Add a catalytic amount of concentrated hydrochloric acid to facilitate the in-situ hydrolysis of the acetal to chloroacetaldehyde.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

-

The product, N-cyclohexyl-1,3-thiazol-2-amine, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product of high purity.

-

| Reagent | Molar Ratio | Purpose |

| N-cyclohexylthiourea | 1.0 | Thioamide component |

| Chloroacetaldehyde dimethyl acetal | 1.1 | α-halocarbonyl component precursor |

| Hydrochloric acid | Catalytic | In-situ generation of chloroacetaldehyde |

| Sodium bicarbonate | Excess | Neutralization and product precipitation |

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the N-cyclohexylthiourea, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the in-situ generated chloroacetaldehyde.

-

Intramolecular Cyclization: The nitrogen atom of the thiourea then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate, a thiazoline derivative.

-

Dehydration: The resulting hydroxyl group is eliminated as a molecule of water, leading to the formation of the aromatic thiazole ring.

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization and Data

The successful synthesis of N-cyclohexyl-1,3-thiazol-2-amine should be confirmed through various analytical techniques. Below are the expected physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂S |

| Molecular Weight | 182.29 g/mol |

| Appearance | Expected to be a crystalline solid |

-

¹H NMR:

-

Signals in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexyl protons.

-

A signal for the methine proton of the cyclohexyl group attached to the nitrogen.

-

Signals for the two protons on the thiazole ring.

-

A broad signal for the N-H proton, which would disappear upon D₂O exchange.

-

-

¹³C NMR:

-

Signals corresponding to the carbons of the cyclohexyl ring.

-

Signals for the carbons of the thiazole ring, with the carbon attached to the amino group being the most deshielded.

-

-

IR Spectroscopy:

-

An N-H stretching band around 3200-3400 cm⁻¹.

-

C-H stretching bands for the cyclohexyl and thiazole groups around 2850-3100 cm⁻¹.

-

A C=N stretching band characteristic of the thiazole ring around 1600-1650 cm⁻¹.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) at m/z = 182.

-

Applications in Drug Development

The N-cyclohexyl-1,3-thiazol-2-amine scaffold is of significant interest to drug development professionals. The cyclohexyl group imparts lipophilicity, which can enhance membrane permeability and oral bioavailability. The 2-aminothiazole core provides a platform for further functionalization to interact with various biological targets. Derivatives of 2-aminothiazoles have demonstrated a wide range of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[2] The synthesis of analogs of N-cyclohexyl-1,3-thiazol-2-amine could lead to the discovery of novel compounds with potential applications in areas such as oncology, infectious diseases, and inflammatory disorders.

Conclusion

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of N-cyclohexyl-1,3-thiazol-2-amine from thiourea. By breaking down the synthesis into two manageable stages, this protocol is designed to be reproducible and efficient. The strategic importance of the 2-aminothiazole scaffold, coupled with the detailed experimental procedures and mechanistic insights, offers researchers and drug development professionals a solid foundation for the synthesis and further exploration of this valuable class of compounds.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of 2-aminothiazole core structure in the identification of new lead compounds and drug discovery. Eur. J. Med. Chem.2015 , 97, 685–705. [Link]

-

Khalifa, M. E.; El-Sayed, M. S.; El-Naggar, A. M. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules2021 , 26 (4), 863. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-cyclohexyl-1,3-thiazol-2-amine

Foreword: Navigating the Landscape of Novel Derivatives

In the realm of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. The 2-aminothiazole core is a well-established privileged structure, known for its diverse biological activities. This guide focuses on a specific, yet sparsely documented derivative: N-cyclohexyl-1,3-thiazol-2-amine . Due to the limited availability of direct experimental data for this exact compound in public literature, this document will serve as a comprehensive, predictive guide for its synthesis and characterization. By leveraging established principles of organic chemistry and spectroscopic analysis of analogous structures, we provide a robust framework for researchers to confidently synthesize and validate this target molecule.

Molecular Structure and Physicochemical Properties

N-cyclohexyl-1,3-thiazol-2-amine is comprised of a 2-aminothiazole heterocyclic core N-substituted with a cyclohexyl group. The fundamental properties of this molecule can be predicted based on its constituent parts.

Chemical Structure

The molecular structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. An amino group is attached to the C2 position, which is further substituted with a cyclohexyl ring.

Caption: Hantzsch Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

Detailed Experimental Protocol

Materials:

-

N-Cyclohexylthiourea

-

Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

-

Ethanol or isopropanol (reaction solvent)

-

Sodium bicarbonate or triethylamine (base)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-cyclohexylthiourea (1 equivalent) in ethanol.

-

Addition of α-Haloacetaldehyde: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature. Safety Note: α-haloaldehydes are lachrymators and should be handled in a fume hood.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Spectroscopic Characterization

The identity and purity of the synthesized N-cyclohexyl-1,3-thiazol-2-amine can be confirmed using a combination of spectroscopic techniques. The following are the predicted spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | d | 1H | Thiazole H-4 |

| ~ 6.4 - 6.6 | d | 1H | Thiazole H-5 |

| ~ 5.0 - 5.5 | br s | 1H | NH |

| ~ 3.5 - 3.8 | m | 1H | Cyclohexyl CH-N |

| ~ 1.0 - 2.0 | m | 10H | Cyclohexyl CH₂ |

Note: The exact chemical shifts may vary depending on the solvent used. The NH proton signal may be broad and its chemical shift can be concentration-dependent. Addition of D₂O will cause the NH signal to disappear.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C2 (Thiazole, C=N) |

| ~ 135 - 140 | C4 (Thiazole) |

| ~ 105 - 110 | C5 (Thiazole) |

| ~ 50 - 55 | Cyclohexyl C-N |

| ~ 30 - 35 | Cyclohexyl CH₂ |

| ~ 24 - 26 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3250 - 3400 | N-H stretch | Secondary amine |

| ~ 3050 - 3150 | C-H stretch | Aromatic (Thiazole) |

| ~ 2850 - 2950 | C-H stretch | Aliphatic (Cyclohexyl) |

| ~ 1600 - 1650 | C=N stretch | Thiazole ring |

| ~ 1500 - 1580 | C=C stretch | Thiazole ring |

| ~ 1440 - 1460 | C-H bend | Aliphatic (Cyclohexyl) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 182.09

-

Expected [M+H]⁺: m/z = 183.10

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the cyclohexyl group and fragmentation of the thiazole ring.

Potential Applications and Significance

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. [1][2]These activities include:

-

Anticancer: Many 2-aminothiazole derivatives have shown potent anticancer activity. [1][3]* Antimicrobial: This class of compounds has been investigated for its antibacterial and antifungal properties. [2]* Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory effects. [2]* Antiviral and Anticonvulsant: The 2-aminothiazole core is also found in compounds with antiviral and anticonvulsant properties. [1] The introduction of a cyclohexyl group to the 2-amino position of the thiazole ring in N-cyclohexyl-1,3-thiazol-2-amine can modulate its lipophilicity and steric profile. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity or novel therapeutic applications.

Conclusion

References

-

PubChem. N-Cyclohexyl-2-benzothiazol-amine. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. N-cyclohexyl-1,3-benzothiazol-2-amine. [Link]

-

PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Li, W., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]

- Rao, C. V., et al. (2013).

-

Badr, M. F., Zaki, R. M., & Mohamed, B. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.

-

Kumar, A., et al. (2022). Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. ResearchGate. [Link]

-

Request PDF. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

-

Badr, M. F., Zaki, R. M., & Mohamed, B. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

- Systematic Review On Thiazole And Its Applic

-

Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of N-cyclohexyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for N-cyclohexyl-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By dissecting the spectroscopic features of its constituent moieties—the cyclohexyl group and the 2-aminothiazole core—we offer a robust framework for the identification and characterization of this and related compounds. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of novel heterocyclic compounds.

Introduction: The Rationale for Predictive Spectroscopic Analysis

N-cyclohexyl-1,3-thiazol-2-amine belongs to the broader class of 2-aminothiazoles, a scaffold of significant pharmacological importance, exhibiting a wide range of biological activities.[1][2] The attachment of a cyclohexyl group can modulate the lipophilicity and conformational flexibility of the molecule, potentially influencing its biological target interactions. Accurate structural confirmation is the bedrock of any chemical research, particularly in the development of novel therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process.

Given that dedicated, peer-reviewed spectral assignments for N-cyclohexyl-1,3-thiazol-2-amine are not readily found in common databases, this guide adopts a predictive and interpretive approach. This methodology is not merely a theoretical exercise; it is a practical necessity in research and development, where novel molecules are synthesized daily. By understanding the expected spectral data, a researcher can more confidently and efficiently confirm the successful synthesis of a target compound and identify potential impurities.

This guide will provide a detailed, predicted spectroscopic profile of N-cyclohexyl-1,3-thiazol-2-amine, grounded in the analysis of its structural components and supported by data from related compounds. We will also present a plausible synthetic route, offering a complete picture from synthesis to structural verification.

Molecular Structure and Logic of Spectroscopic Analysis

The logical approach to predicting the spectroscopic data for N-cyclohexyl-1,3-thiazol-2-amine is to deconstruct the molecule into its primary functional components and analyze the expected contribution of each to the overall spectra.

Figure 1: Molecular structure of N-cyclohexyl-1,3-thiazol-2-amine, highlighting the key functional moieties that influence its spectroscopic properties.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts are based on typical values for cyclohexylamines and 2-aminothiazoles.[3][4][5]

3.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.85 | d | 1H | H-5 (thiazole) | The proton at the 5-position of the thiazole ring. |

| ~6.40 | d | 1H | H-4 (thiazole) | The proton at the 4-position of the thiazole ring. |

| ~5.5-6.0 | br s | 1H | N-H | The secondary amine proton; chemical shift is concentration and solvent dependent and the peak is often broad.[6] |

| ~3.4-3.6 | m | 1H | H-1' (cyclohexyl) | The methine proton of the cyclohexyl ring directly attached to the nitrogen, deshielded by the electronegative nitrogen. |

| ~1.9-2.1 | m | 2H | H-2', H-6' (axial) | Axial protons on the carbons adjacent to the C-N bond. |

| ~1.6-1.8 | m | 2H | H-2', H-6' (equatorial) | Equatorial protons on the carbons adjacent to the C-N bond. |

| ~1.5-1.7 | m | 2H | H-3', H-5' (axial) | Axial protons on the carbons beta to the C-N bond. |

| ~1.2-1.4 | m | 3H | H-4' (axial), H-3', H-5' (equatorial) | Overlapping signals from the remaining cyclohexyl protons. |

| ~1.0-1.2 | m | 1H | H-4' (equatorial) |

3.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-2 (thiazole) | The carbon of the thiazole ring bonded to three heteroatoms (two nitrogens and a sulfur), highly deshielded.[4] |

| ~140.0 | C-4 (thiazole) | The carbon at the 4-position of the thiazole ring. |

| ~108.0 | C-5 (thiazole) | The carbon at the 5-position of the thiazole ring. |

| ~55.0 | C-1' (cyclohexyl) | The methine carbon of the cyclohexyl ring attached to the nitrogen. |

| ~33.0 | C-2', C-6' (cyclohexyl) | Carbons adjacent to the C-N bond. |

| ~25.5 | C-3', C-5' (cyclohexyl) | Carbons beta to the C-N bond. |

| ~24.8 | C-4' (cyclohexyl) | The carbon at the 4-position of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3250-3400 | Medium, sharp | N-H stretch | Characteristic of a secondary amine.[7] |

| 2850-2930 | Strong | C-H stretch (cyclohexyl) | Aliphatic C-H stretching vibrations.[8] |

| ~1620-1650 | Medium-Strong | C=N stretch (thiazole ring) | Stretching vibration of the endocyclic imine.[9] |

| ~1520-1580 | Medium-Strong | Ring stretching (thiazole) | Aromatic-like ring vibrations. |

| ~1450 | Medium | CH₂ scissoring (cyclohexyl) | Bending vibration of the methylene groups in the cyclohexyl ring. |

| ~1200-1300 | Medium | C-N stretch | Stretching vibration of the amine C-N bond.[10] |

| ~650-700 | Medium | C-S stretch | Characteristic of the thiazole ring.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N-cyclohexyl-1,3-thiazol-2-amine (C₉H₁₄N₂S), the molecular weight is 182.29 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): m/z = 182. This peak is expected due to the presence of the relatively stable thiazole ring. As the molecule contains two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[11]

-

Major Fragments:

-

m/z = 100: [M - C₆H₁₀]⁺˙. Loss of cyclohexene via a retro-Diels-Alder-type fragmentation or hydrogen rearrangement, resulting in the 2-aminothiazole radical cation.

-

m/z = 99: [M - C₆H₁₁]⁺. Loss of a cyclohexyl radical.

-

m/z = 83: [C₆H₁₁]⁺. The cyclohexyl cation.

-

m/z = 56: A common fragment from the cyclohexyl ring, corresponding to [C₄H₈]⁺˙.[12]

-

Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[13] This could lead to fragments resulting from the cleavage of the C1'-C2' and C1'-C6' bonds of the cyclohexyl ring.

-

Figure 2: Predicted major fragmentation pathway for N-cyclohexyl-1,3-thiazol-2-amine in EI-MS.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[14] This involves the reaction of an α-haloketone with a thiourea. For N-cyclohexyl-1,3-thiazol-2-amine, a variation of this method using an α-haloacetal is practical.

Figure 3: Workflow for the synthesis of N-cyclohexyl-1,3-thiazol-2-amine via the Hantzsch synthesis.

Step-by-Step Methodology

-

Preparation of N-Cyclohexylthiourea:

-

To a solution of cyclohexylamine (1.0 eq) in a suitable solvent (e.g., ethanol), add ammonium thiocyanate (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-cyclohexylthiourea.

-

-

Synthesis of N-cyclohexyl-1,3-thiazol-2-amine:

-

In a round-bottom flask, dissolve N-cyclohexylthiourea (1.0 eq) in ethanol.

-

Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solution.

-

Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-cyclohexyl-1,3-thiazol-2-amine.

-

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and mass spectrometric data for N-cyclohexyl-1,3-thiazol-2-amine. By understanding these predicted spectral characteristics, researchers can more effectively identify and confirm the structure of this compound upon its synthesis. The provided synthesis protocol offers a practical and established method for its preparation. This integrated approach of predictive analysis and synthetic guidance aims to facilitate further research into the promising field of 2-aminothiazole derivatives.

References

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar.

- Mass Spectrometry - Fragmentation P

- Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. [No source available].

- 2-Aminothiazole (96-50-4) 13C NMR spectrum. ChemicalBook.

- N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem.

- Cyclohexylamine(108-91-8) 1H NMR spectrum. ChemicalBook.

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- Predict 1H proton NMR spectra. NMRDB.org.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025).

- I need some help understanding the mass spec of dimethyl-cyclohexylamine. (2022). Reddit.

- Synthesis of novel 2-amino thiazole deriv

- Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. [No source available].

- 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

- Thiazole synthesis. Organic Chemistry Portal.

- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.

- Predicting 13C NMR Spectra by DFT Calculations. (2002). The Journal of Physical Chemistry A.

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry.

- Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI.

- Cyclohexylamine. NIST WebBook.

- NMR Predictor. Chemaxon Docs.

- Chemical shifts. University College London.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.

- diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci

- synthesis of thiazoles. (2019). YouTube.

- 1H and 13C NMR spectra of anti-cyclohexyl-1,2- bromoamine.

- Synthesis and Evaluation of 2-Aminothiazole Deriv

- Functional Groups and IR Tables. (2020). Chemistry LibreTexts.

- Cyclohexylamine. PubChem.

- NMR shifts 1H -general.cdx. Chemistry Connected.

- 13C NMR Chemical Shift.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Mass Spectrometry Part 8 - Fragment

- Interpreting Infrared Spectra. Specac Ltd.

- Infrared Spectroscopy.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). [No source available].

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.

- Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. SciELO.

- I.R Spectrum of Thiazole Amide Compound {1}.

- Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. (2013).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. universalprint.org [universalprint.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Whitepaper: A Strategic Guide to Unveiling the Mechanism of Action of N-cyclohexyl-1,3-thiazol-2-amine

Executive Summary & Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This heterocyclic motif is a key component in numerous FDA-approved drugs, including the kinase inhibitors Dasatinib and Alpelisib, demonstrating its capacity to interact with critical disease targets.[3][4] The broad spectrum of activities associated with 2-aminothiazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and antioxidant properties—underscores the therapeutic potential held within this chemical class.[5][6][7]

N-cyclohexyl-1,3-thiazol-2-amine is a specific, under-characterized derivative of this scaffold. While its precise biological role is undefined, its structure invites compelling hypotheses. Elucidating its MoA is a critical step in translating a promising chemical entity into a potential therapeutic. A target-agnostic, phenotype-driven discovery process, followed by rigorous, orthogonal target identification and validation, provides the most robust path forward.[8][9]

This guide presents a comprehensive, multi-phase strategic workflow designed to systematically deorphanize this compound. We will proceed from broad phenotypic characterization to precise molecular target identification, validation, and pathway analysis, ensuring that each step is supported by a self-validating experimental design.

Initial Hypothesis Generation: A Rationale from Chemical Precedent

The molecular architecture of N-cyclohexyl-1,3-thiazol-2-amine provides a logical starting point for hypothesis generation.

-

The 2-Aminothiazole Core: This moiety is a well-established "hinge-binder" for protein kinases. The nitrogen atoms in the thiazole ring and the exocyclic amine can form critical hydrogen bonds with the kinase hinge region, a common mechanism for achieving potent and selective inhibition.

-

The N-Cyclohexyl Group: This bulky, hydrophobic group is positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site in many kinases, contributing to binding affinity and selectivity.

Primary Hypothesis: Based on these structural precedents, the primary hypothesis is that N-cyclohexyl-1,3-thiazol-2-amine functions as a protein kinase inhibitor. This hypothesis will guide the selection of specific target identification and validation assays in later phases.

Phase I: Phenotypic Screening & Biological Characterization

Before seeking a specific target, we must first understand the compound's effect on a complex biological system. A phenotypic screen provides an unbiased assessment of its functional impact, allowing the cellular response to guide target discovery.[10][11] Given the prevalence of 2-aminothiazoles as anticancer agents[3], a logical first step is to screen for anti-proliferative activity.

Experimental Protocol: High-Content Cellular Proliferation Assay

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-251 glioblastoma) to identify potential tissue-specific sensitivity.

-

Compound Treatment: Plate cells in 96-well microplates and treat with a 10-point serial dilution of N-cyclohexyl-1,3-thiazol-2-amine (e.g., from 100 µM to 5 nM) for 72 hours. Include DMSO as a vehicle control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue®) to quantify cell viability via fluorescence.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Hypothetical Phenotypic Screening Data

The results of this screen will identify the most sensitive cell line(s) for subsequent target identification experiments.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 8.7 |

| U-251 | Glioblastoma | 0.45 |

| MCF-7 | Breast Adenocarcinoma | > 50 |

| HCT116 | Colon Carcinoma | 15.2 |

Interpretation: The sub-micromolar potency against the U-251 glioblastoma cell line makes it the priority model for MoA investigation.

Workflow for Phenotypic Characterization

Phase II: Unbiased Molecular Target Identification

With a validated phenotypic effect and a sensitive cell model, the next phase is to identify the direct molecular target(s) of N-cyclohexyl-1,3-thiazol-2-amine. Employing at least two orthogonal methods is critical for building a high-confidence target list.

Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method directly captures binding proteins from a native cellular environment.[12][13] It relies on synthesizing a chemical probe by immobilizing the compound on a solid support.

-

Probe Synthesis: Synthesize an analog of N-cyclohexyl-1,3-thiazol-2-amine with a linker (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid) suitable for conjugation. Causality: The linker's position must be carefully chosen to minimize disruption of the pharmacophore responsible for binding.

-

Immobilization: Covalently couple the synthesized probe to NHS-activated Sepharose beads. Create a control matrix using beads quenched with ethanolamine to identify non-specific binders.

-

Lysate Preparation: Grow U-251 cells to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

-

Affinity Pulldown:

-

Incubate the clarified U-251 lysate with the compound-conjugated beads.

-

In a parallel control experiment, pre-incubate the lysate with a 100-fold excess of free N-cyclohexyl-1,3-thiazol-2-amine before adding the beads. This "competition" sample is crucial for distinguishing specific targets from non-specific binders.

-

-

Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using an appropriate method (e.g., SDS-PAGE sample buffer).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly depleted in the "competition" sample compared to the direct pulldown. These are the high-confidence candidate targets.

Method 2: Chemical Proteomics (Competition Binding with Kinobeads®)

This powerful technique is ideal for validating our primary hypothesis that the target is a kinase.[14] It uses a broad-spectrum set of immobilized kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. The compound of interest is added in solution to compete for binding, and its targets are identified by their reduced binding to the beads.[15][16]

-

Lysate Preparation: Prepare native U-251 cell lysate as described in the AC-MS protocol.

-

Competition Binding: Aliquot the lysate and treat with increasing concentrations of N-cyclohexyl-1,3-thiazol-2-amine (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control for 1 hour.

-

Kinome Capture: Add the kinobeads matrix to each sample and incubate to allow unbound kinases to bind to the beads.

-

Enrichment and Digestion: Pellet the beads, wash thoroughly, and perform an on-bead tryptic digest of the captured kinases.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

-

Data Analysis: For each identified kinase, plot its abundance versus the concentration of the free compound. Kinases that show a dose-dependent decrease in abundance are direct targets of N-cyclohexyl-1,3-thiazol-2-amine. The data can be used to calculate an apparent dissociation constant (Kd) for each target.

Integrated Target Identification Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. mdpi.com [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem-space.com [chem-space.com]

- 10. invivobiosystems.com [invivobiosystems.com]

- 11. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 12. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmbreports.org [bmbreports.org]

- 16. pubs.acs.org [pubs.acs.org]

In Silico Modeling of N-cyclohexyl-1,3-thiazol-2-amine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of N-cyclohexyl-1,3-thiazol-2-amine, a small molecule with therapeutic potential, leveraging a multi-faceted computational approach. In the absence of extensive experimental data for this specific compound, we present a robust, hypothesis-driven workflow based on the known bioactivity of structurally related 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the potential interactions of N-cyclohexyl-1,3-thiazol-2-amine with its putative biological target, tubulin.

Introduction: The Rationale for In Silico Investigation

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A significant number of these compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division. Given the structural similarity of N-cyclohexyl-1,3-thiazol-2-amine to known tubulin inhibitors, we hypothesize that it may also target this key protein.

In silico modeling offers a powerful, resource-efficient avenue to explore this hypothesis. By simulating the interactions between N-cyclohexyl-1,3-thiazol-2-amine and tubulin at an atomic level, we can predict its binding affinity, identify key interacting residues, and understand the stability of the protein-ligand complex. This knowledge is invaluable for guiding further experimental validation and rational drug design.

This guide will navigate the user through a complete in silico workflow, from ligand and protein preparation to the generation of a pharmacophore model that can be used for virtual screening of compound libraries to identify novel, potent tubulin inhibitors.

The Biological Target: Tubulin and the Colchicine Binding Site

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. Consequently, tubulin is a well-established and highly validated target for anticancer drug development. Small molecules that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

Tubulin has several known ligand-binding sites, including the colchicine, vinca alkaloid, and taxane sites. Many 2-aminothiazole derivatives have been shown to bind to the colchicine site, located at the interface between the α and β subunits. Therefore, our in silico investigation will focus on the interactions of N-cyclohexyl-1,3-thiazol-2-amine within this specific binding pocket. For our modeling studies, we will utilize the crystal structure of human tubulin in complex with colchicine (PDB ID: 4O2B)[1].

The In Silico Workflow: A Multi-Step Approach

Our computational investigation will follow a logical and iterative progression, beginning with the prediction of the binding mode and culminating in the identification of essential chemical features for bioactivity.

Figure 1: A schematic representation of the in silico workflow for investigating the interactions of N-cyclohexyl-1,3-thiazol-2-amine with tubulin.

Ligand and Protein Preparation: Laying the Foundation for Accurate Modeling

The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the preparation of both the ligand (N-cyclohexyl-1,3-thiazol-2-amine) and the protein receptor (tubulin).

Ligand Preparation

Since a readily available 3D structure of N-cyclohexyl-1,3-thiazol-2-amine may not exist, we will construct it based on a similar, known structure.

Protocol 1: Ligand Preparation

-

Obtain a Template Structure: Download the 3D structure of a similar molecule, such as N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, from a database like PubChem in SDF or MOL2 format.

-

Structural Modification: Using a molecular modeling software (e.g., Avogadro, ChemDraw), remove the phenyl group from the template structure to yield N-cyclohexyl-1,3-thiazol-2-amine.

-

Energy Minimization: Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

File Format Conversion: Convert the optimized ligand structure to the PDBQT file format required for AutoDock Vina. This step involves adding Gasteiger charges and defining rotatable bonds. This can be accomplished using AutoDock Tools.

Protein Preparation

The crystal structure of tubulin obtained from the Protein Data Bank (PDB) requires several preprocessing steps before it can be used for docking and simulation.

Protocol 2: Protein Preparation

-

Download the PDB File: Obtain the crystal structure of human tubulin in complex with a known ligand at the colchicine site (e.g., PDB ID: 4O2B) from the RCSB PDB database[1].

-

Remove Unnecessary Molecules: Delete water molecules, co-factors (if not essential for binding), and any existing ligands from the PDB file.

-

Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Partial Charges: Assign partial charges to the protein atoms. For molecular docking with AutoDock Vina, Kollman charges are typically used.

-

File Format Conversion: Convert the prepared protein structure to the PDBQT file format using AutoDock Tools.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This allows for the identification of the most likely binding mode and an estimation of the binding affinity.

Rationale for Using AutoDock Vina

AutoDock Vina is a widely used and well-validated open-source program for molecular docking. It offers a balance of speed and accuracy, making it suitable for both single-ligand docking and virtual screening of large compound libraries.

Experimental Protocol for Molecular Docking

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Binding Site: Identify the coordinates of the colchicine binding site on tubulin. This can be done by referencing the position of the co-crystallized ligand in the original PDB file.

-

Configure the Grid Box: Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the pocket.

-

Set Docking Parameters: In the AutoDock Vina configuration file, specify the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more accurate results at the cost of longer computation time.

-

Run the Docking Simulation: Execute the AutoDock Vina command with the specified configuration file.

-

Analyze the Results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Table 1: Predicted Binding Affinity and Key Interactions of N-cyclohexyl-1,3-thiazol-2-amine with Tubulin (Hypothetical Data)

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

| 1 | -8.5 | Cys241, Asn258 | Val238, Leu248, Ala316, Ile378 |

| 2 | -8.2 | Asn258 | Val238, Leu248, Ala316 |

| 3 | -7.9 | Cys241 | Leu248, Ala316, Ile378 |

Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to identify key interactions that are maintained throughout the simulation.

Rationale for Using GROMACS

GROMACS is a versatile and high-performance open-source software package for performing MD simulations. Its efficiency and extensive documentation make it a popular choice in the scientific community.

Experimental Protocol for MD Simulation

Protocol 4: MD Simulation with GROMACS

-

Prepare the Complex: Use the top-ranked docked pose of the N-cyclohexyl-1,3-thiazol-2-amine-tubulin complex as the starting structure.

-

Generate Ligand Topology: Generate a topology file for the ligand, which contains information about its atoms, bonds, angles, and dihedrals. This can be done using tools like the CHARMM General Force Field (CGenFF) server or the Automated Topology Builder (ATB).

-

Choose a Force Field: Select an appropriate force field for the protein and the ligand. Commonly used force fields for biomolecular simulations include CHARMM36 and AMBER.

-

Solvate the System: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 bar). This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow the system to reach equilibrium and to sample relevant conformational changes.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position relative to the binding site.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein over time.

-

Interaction Energy Calculation: To quantify the strength of the interaction between the ligand and the protein.

-

Figure 2: A flowchart illustrating the key steps in a molecular dynamics simulation workflow using GROMACS.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This information can then be used as a 3D query to search large compound databases for novel molecules with the potential to bind to the same target.

Rationale and Approach

Based on the stable interactions observed during the MD simulation, a structure-based pharmacophore model can be generated. This model will represent the key interaction points between N-cyclohexyl-1,3-thiazol-2-amine and the tubulin binding site.

Experimental Protocol for Pharmacophore Modeling

Protocol 5: Structure-Based Pharmacophore Modeling

-

Select Representative Structures: Extract several snapshots from the stable portion of the MD trajectory that represent the dominant binding mode of the ligand.

-

Identify Pharmacophoric Features: For each snapshot, identify the key interactions between the ligand and the protein. These interactions can be categorized into pharmacophoric features, such as:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic regions (HY)

-

Aromatic rings (AR)

-

-

Generate a Common Feature Pharmacophore: Align the representative structures and generate a common feature pharmacophore model that incorporates the most frequently observed features and their spatial relationships. Several software packages, such as LigandScout, MOE, or Discovery Studio, can be used for this purpose.

-

Validate the Pharmacophore Model: The generated pharmacophore model should be validated to ensure its ability to distinguish between active and inactive compounds. This is typically done by screening a database of known tubulin inhibitors and a set of decoy molecules. A good model should have a high enrichment factor, meaning it preferentially identifies the active compounds.

Figure 3: A conceptual diagram of a potential pharmacophore model for N-cyclohexyl-1,3-thiazol-2-amine based on its interaction with the tubulin binding site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow to investigate the potential interactions of N-cyclohexyl-1,3-thiazol-2-amine with tubulin. By following the detailed protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate valuable hypotheses about the binding mode, stability, and key chemical features required for activity.

The results from these computational studies provide a strong foundation for subsequent experimental validation. Wet-lab experiments, such as tubulin polymerization assays and cell-based cytotoxicity assays, are essential to confirm the in silico predictions. The generated pharmacophore model can be a powerful tool for virtual screening campaigns to identify novel and more potent 2-aminothiazole-based tubulin inhibitors, thereby accelerating the drug discovery process.

References

-

Prota, A. E., et al. (2014). Structural basis of microtubule stabilization by taxane anticancer agents. Science, 346(6209), 622-626. [Link]

-

Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

-

Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935. [Link]

-

Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

-